3-(1H-Benzimidazol-2-YL)alanine hydrochloride
Description
Properties
IUPAC Name |
2-amino-3-(1H-benzimidazol-2-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-6(10(14)15)5-9-12-7-3-1-2-4-8(7)13-9;/h1-4,6H,5,11H2,(H,12,13)(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBJHRMZZIYZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700654 | |
| Record name | 3-(1H-Benzimidazol-2-yl)alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90840-35-0 | |
| Record name | 3-(1H-Benzimidazol-2-yl)alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-2-YL)alanine hydrochloride typically involves the condensation of benzimidazole with alanine. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The process involves the following steps:
Condensation Reaction: Benzimidazole is reacted with alanine in the presence of a suitable acid catalyst.
Purification: The resulting product is purified using recrystallization techniques to obtain the hydrochloride salt in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of benzimidazole and alanine are reacted in industrial reactors.
Purification and Crystallization: The product is purified through industrial-scale recrystallization processes to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzimidazol-2-YL)alanine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Halogenated derivatives of the benzimidazole ring.
Scientific Research Applications
Medicinal Chemistry
3-(1H-Benzimidazol-2-YL)alanine hydrochloride has shown promise as a lead compound in drug development. Its structural features allow it to interact with various biological targets, such as enzymes and receptors involved in disease processes.
- Anticancer Activity : Research indicates that benzimidazole derivatives can exhibit moderate cytotoxicity against cancer cell lines, including MDA-MB-231 (a breast cancer cell line). These compounds have been shown to interfere with tubulin dynamics, potentially leading to apoptosis in cancer cells . The mechanism involves retarding tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
Biological Studies
The compound's interaction with biological systems has been studied extensively:
- Binding Affinity : Studies have demonstrated that this compound can bind effectively to various biological targets. This binding is crucial for understanding its pharmacological potential and optimizing its efficacy as a therapeutic agent.
- Pro-Apoptotic Effects : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells by disrupting normal cellular processes, such as tubulin aggregation and mitosis .
Material Science
The unique properties of this compound also make it suitable for applications in material science:
- Synthesis of Complex Organic Molecules : It serves as a building block for synthesizing more complex organic molecules, which can be utilized in various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 3-(1H-Benzimidazol-2-YL)alanine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, leading to disrupted metabolic processes.
Protein Binding: It can bind to proteins, affecting their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzimidazole Derivatives
Structural Analogues: Positional Isomers and Substituted Derivatives
3-(1H-Benzimidazol-2-yl)aniline Hydrochloride vs. 4-(1H-Benzimidazol-2-yl)aniline Hydrochloride
These positional isomers differ in the substitution position of the benzimidazole ring on the aniline backbone. Key differences include:
- Synthesis Yield : The 3-substituted isomer is obtained in 37% yield , while the 4-substituted isomer has a higher yield of 75% .
- Physical Properties : The 3-isomer forms green crystals with a melting point >295°C, whereas the 4-isomer is a yellow solid (melting point unreported). HPLC retention times also differ: 7.68 min (3-isomer) vs. 8.92 min (4-isomer), suggesting variations in polarity .
- Molecular Weight : Both isomers share the molecular formula C₁₃H₁₂ClN₃ (MW ~210.10), distinct from the target compound due to the absence of the alanine group .
Bis-Benzimidazole Ligands (abb and tbb)
The ligands abb (1-(1H-benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine) and tbb (2-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole) feature dual benzimidazole units connected by methylamine or methylthio linkers, respectively .
- Synthesis: Both are synthesized via refluxing iminodiacetic acid or thiodiacetic acid with o-phenylenediamine in HCl, yielding 32.3% for both ligands .
- Applications: These ligands form coordination complexes with metals like nickel, highlighting their utility in inorganic chemistry .
Antihypertensive Benzimidazole-Pyridine Hybrids
Compounds such as 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile derivatives exhibit vasodilation activity, with IC₅₀ values (e.g., 0.145–0.214 mM) superior to the standard drug prazosin hydrochloride (IC₅₀ = 0.487 mM) .
3-(1H-Benzimidazol-2-yl)-2-Chloroquinoline Derivatives
These derivatives, synthesized via N-alkylation, are explored for antifungal and antimalarial applications . The chlorine substituent enhances reactivity, contrasting with the alanine group in the target compound, which may influence solubility or target binding.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
3-(1H-Benzimidazol-2-YL)alanine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
- Chemical Formula : C10H12ClN3O2
- Molecular Weight : 239.68 g/mol
- CAS Number : 53433733
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) that suggest potent antibacterial effects.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Pseudomonas aeruginosa | 2.0 | 4.0 |
The compound showed a significant ability to inhibit biofilm formation, which is critical in treating persistent infections caused by biofilm-forming bacteria.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies revealed that the compound inhibits cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 8.0 | Inhibition of tubulin polymerization |
| HT-29 | 15.0 | Cell cycle arrest at G2/M phase |
The mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Microtubule Disruption : Similar to other benzimidazole derivatives, it binds to the colchicine site on tubulin, preventing microtubule polymerization, which is essential for mitosis .
- Apoptotic Pathways : It activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Study on Antimicrobial Efficacy
A recent study focused on the antimicrobial activity of this compound against resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics like ciprofloxacin, reducing their MIC values significantly.
Cancer Treatment Model
In vivo experiments using xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to an approximately 70% decrease in tumor volume over four weeks, highlighting its potential as a therapeutic agent against certain cancers .
Q & A
Basic Research Question
- 1H/13C NMR : Key for confirming the benzimidazole core and alanine sidechain. For example, aromatic protons in benzimidazole derivatives appear as multiplets in δ 7.0–8.5 ppm, while alanine protons resonate as doublets (CH2) and quartets (CH) .
- HRMS : Validates molecular weight (e.g., observed m/z 210.1030 for related compounds) and fragmentation patterns .
- RP-HPLC : Retention times (e.g., 7.68–8.92 minutes) under gradient elution (e.g., acetonitrile/water with 0.1% TFA) confirm purity and stability .
How do hydrogen bonding patterns influence the crystal packing of this compound?
Advanced Research Question
Hydrogen bonding governs molecular aggregation in crystals. For analogous benzimidazole derivatives:
- Graph-set analysis : Benzimidazole NH groups form N–H···Cl hydrogen bonds with chloride ions (≈3.0–3.2 Å), while alanine carboxylates engage in O–H···N interactions with adjacent benzimidazole rings .
- Crystallographic data : Monoclinic systems (e.g., space group P) with unit cell parameters (e.g., a = 16.47 Å, β = 98.43°) reveal layered packing stabilized by bifurcated H-bonds . Use SHELXL for refinement, leveraging Hirshfeld surfaces to map interaction motifs .
What strategies are effective for functionalizing the benzimidazole core to create bioactive derivatives?
Advanced Research Question
- Sidechain modification : Introduce substituents via alkylation or acylation. For example, 3-(1H-Benzimidazol-2-yl)propan-1-ol was synthesized by reducing ester intermediates with NaBH4, enabling further derivatization (e.g., guanidinylation) .
- Hetarylpropylamine synthesis : Coupling benzimidazoles with piperazine/isoindoline moieties via nucleophilic substitution enhances binding to biological targets (e.g., NPY Y4 receptors) .
- Metal coordination : Benzimidazole’s N atoms can chelate metals (e.g., Zn²⁺), enabling catalytic or sensing applications .
How can discrepancies in spectroscopic data during characterization be resolved?
Q. Methodological Guidance
- Cross-validation : Compare NMR shifts with density functional theory (DFT)-calculated values to confirm assignments. For example, aromatic proton deshielding due to electron-withdrawing groups (e.g., Cl) aligns with computational models .
- Tandem MS/MS : Resolve ambiguous HRMS peaks by analyzing fragmentation pathways (e.g., loss of HCl from the hydrochloride salt).
- Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) causing peak broadening .
What computational approaches predict the compound’s interaction with enzymatic targets (e.g., alanine aminotransferase)?
Advanced Research Question
- Docking studies : Use crystal structures (e.g., PDB ID 1OFL) to model binding. The benzimidazole ring may occupy hydrophobic pockets, while the alanine carboxylate interacts with catalytic residues (e.g., Lys68) .
- MD simulations : Assess stability of inhibitor-enzyme complexes over 100-ns trajectories. Free energy calculations (MM-PBSA) quantify binding affinities .
- QSAR models : Correlate substituent electronic properties (Hammett σ) with inhibitory activity to design potent analogs .
How does the hydrochloride salt form affect solubility and bioavailability in biochemical assays?
Advanced Research Question
- Solubility profiling : The hydrochloride salt enhances aqueous solubility (≈25 mg/mL in PBS) compared to freebase forms, critical for in vitro assays (e.g., enzyme inhibition) .
- Permeability assays : Use Caco-2 cell monolayers to evaluate intestinal absorption. The alanine moiety may facilitate active transport via amino acid transporters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
